Isoleucyl-arginyl-isoleucyl-cysteinyl-arginyl-lysyl-glycine ethyl ester
Isoleucyl-arginyl-isoleucyl-cysteinyl-arginyl-lysyl-glycine ethyl ester
Brand Name:
Vulcanchem
CAS No.:
110786-25-9
VCID:
VC20757699
InChI:
InChI=1S/C37H72N14O8S/c1-6-21(4)28(39)34(57)49-25(15-12-18-45-37(42)43)32(55)51-29(22(5)7-2)35(58)50-26(20-60)33(56)48-24(14-11-17-44-36(40)41)31(54)47-23(13-9-10-16-38)30(53)46-19-27(52)59-8-3/h21-26,28-29,60H,6-20,38-39H2,1-5H3,(H,46,53)(H,47,54)(H,48,56)(H,49,57)(H,50,58)(H,51,55)(H4,40,41,44)(H4,42,43,45)/t21-,22-,23-,24-,25-,26-,28-,29-/m0/s1
SMILES:
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)OCC)N
Molecular Formula:
C37H72N14O8S
Molecular Weight:
873.1 g/mol
Isoleucyl-arginyl-isoleucyl-cysteinyl-arginyl-lysyl-glycine ethyl ester
CAS No.: 110786-25-9
Cat. No.: VC20757699
Molecular Formula: C37H72N14O8S
Molecular Weight: 873.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110786-25-9 |
|---|---|
| Molecular Formula | C37H72N14O8S |
| Molecular Weight | 873.1 g/mol |
| IUPAC Name | ethyl 2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetate |
| Standard InChI | InChI=1S/C37H72N14O8S/c1-6-21(4)28(39)34(57)49-25(15-12-18-45-37(42)43)32(55)51-29(22(5)7-2)35(58)50-26(20-60)33(56)48-24(14-11-17-44-36(40)41)31(54)47-23(13-9-10-16-38)30(53)46-19-27(52)59-8-3/h21-26,28-29,60H,6-20,38-39H2,1-5H3,(H,46,53)(H,47,54)(H,48,56)(H,49,57)(H,50,58)(H,51,55)(H4,40,41,44)(H4,42,43,45)/t21-,22-,23-,24-,25-,26-,28-,29-/m0/s1 |
| Standard InChI Key | FJMNQECFLCHDHV-YIVJWCLZSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)OCC)N |
| SMILES | CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)OCC)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)OCC)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator